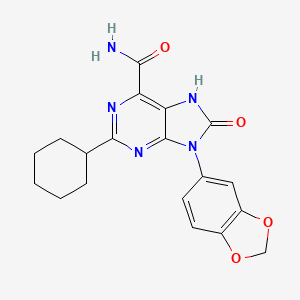![molecular formula C17H15BrN2O4S2 B2545173 6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 307527-46-4](/img/structure/B2545173.png)
6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is an organic compound that features a complex structure containing bromine, indole, thioxo-thiazolidine, and hexanoic acid moieties. This compound's distinct structure makes it a unique subject of study in various fields such as synthetic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves several steps. A typical synthetic route could involve the following stages:
Formation of the Indole Derivative: : 5-bromo-2-oxo-1,2-dihydro-3H-indole can be synthesized via bromination and subsequent oxidation of indole.
Thiazolidine Ring Formation: : The thiazolidine-2-thione ring can be formed by reacting thiourea with bromoacetyl derivatives under basic conditions.
Condensation Reaction: : The key intermediate, 5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-thiazolidine, can be synthesized through a condensation reaction between the indole derivative and the thiazolidine ring in the presence of an acid catalyst.
Hexanoic Acid Chain Introduction: : The final step involves introducing the hexanoic acid chain through a nucleophilic substitution reaction with the aid of an organic base.
Industrial Production Methods
For industrial-scale production, these reactions are optimized for maximum yield and purity. The use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques like crystallization and chromatography are employed to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety, leading to further functionalization.
Reduction: : Reduction of the thiazolidine ring can yield different structural analogs.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Typical reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophiles like amines or alkoxides under mild heating conditions can facilitate substitution at the bromine site.
Major Products Formed
Oxidation: : Products include further oxidized indole derivatives.
Reduction: : Reduced thiazolidine analogs.
Substitution: : Various substituted indole-thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has found applications in several areas:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules.
Biology: : Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The compound's mechanism of action often involves:
Interaction with Molecular Targets: : Binding to specific enzymes or receptors in biological systems.
Pathways Involved: : Engaging in biochemical pathways that modulate cellular processes such as apoptosis, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds: : Related compounds include other indole derivatives, thiazolidine-2-thiones, and brominated organic molecules.
Uniqueness: : What sets 6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid apart is its combined structural features, which confer unique chemical reactivity and biological activity not observed in simpler analogs.
Hope that helps! Got any other cool compounds in mind?
Properties
IUPAC Name |
6-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4S2/c18-9-5-6-11-10(8-9)13(15(23)19-11)14-16(24)20(17(25)26-14)7-3-1-2-4-12(21)22/h5-6,8,24H,1-4,7H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJGVUSHDMDBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)CCCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2545091.png)
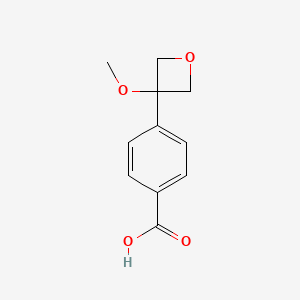
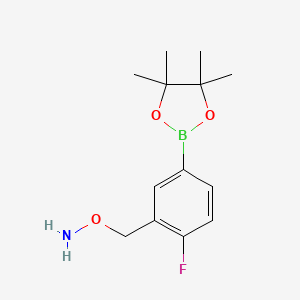
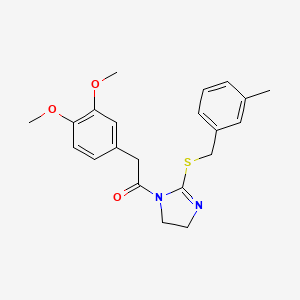
![N-[(1-Adamantylamino)carbonyl]glycine](/img/structure/B2545100.png)
![N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide](/img/structure/B2545102.png)
![3-Methoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde](/img/structure/B2545103.png)
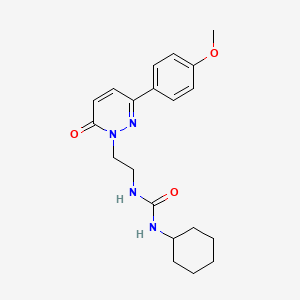
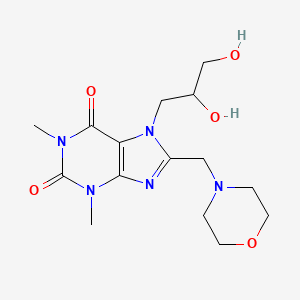
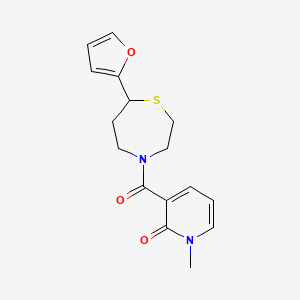
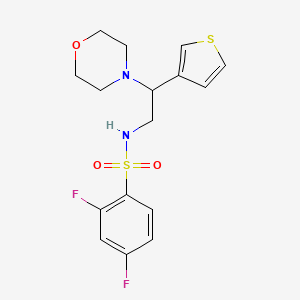

![2-[4-Butyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2545112.png)
